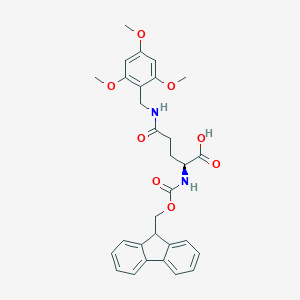

Fmoc-Gln(Tmob)-OH

説明

Historical Context of Glutamine Side-Chain Protection in Fmoc SPPS

The advent of Fmoc (9-fluorenylmethoxycarbonyl) chemistry in the 1970s marked a paradigm shift in SPPS, offering an orthogonal protection strategy compared to the earlier Boc (tert-butyloxycarbonyl) method. Fmoc chemistry utilizes a base-labile Nα-protecting group and typically acid-labile side-chain protecting groups, allowing for milder deprotection conditions nih.gov, iris-biotech.de, slideshare.net.

Historically, glutamine and asparagine were often incorporated into peptide sequences without side-chain protection, relying on the inherent stability of the amide group under standard Fmoc SPPS conditions peptide.com. However, this approach was frequently plagued by significant issues. Early attempts to protect the glutamine side chain included groups like dimethoxybenzhydryl (Mbh), which, while effective, suffered from slow cleavage kinetics, making it less attractive for routine SPPS google.com. The trityl (Trt) group also saw use for glutamine protection in Fmoc SPPS, offering improved solubility compared to unprotected glutamine peptide.com, acs.org, units.it. However, the development of the Tmob group offered a superior alternative, addressing key limitations of previous methods.

Rationale for the Development of Tmob Protecting Group for Glutamine

The rationale behind the development of Fmoc-Gln(Tmob)-OH stems directly from the inherent difficulties encountered when using unprotected glutamine or less optimal protecting groups in Fmoc SPPS. The Tmob group, a trialkoxybenzyl derivative, was specifically designed to provide robust protection for the glutamine side chain while being readily cleavable under mild acidic conditions, typically with trifluoroacetic acid (TFA) google.com, google.com. This orthogonality with the base-labile Fmoc group is a cornerstone of its utility.

Challenges with Unprotected Glutamine in SPPS

Unprotected glutamine residues pose several significant challenges during the stepwise elongation of a peptide chain in SPPS:

A primary issue with unprotected Fmoc-Gln-OH is its poor solubility in common SPPS solvents such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP) peptide.com. Even at concentrations typically used in SPPS, such as 0.2 M, Fmoc-Gln-OH exhibits incomplete solubility, hindering efficient coupling reactions google.com, google.com. This low solubility can lead to aggregation and reduced coupling efficiency google.com.

The poor solubility of unprotected glutamine can manifest as precipitation problems during the crucial coupling steps. When Fmoc-Gln-OH is mixed with coupling reagents like diisopropylcarbodiimide (DIPCDI) and hydroxybenzotriazole (HOBt), precipitation can occur, leading to incomplete reactions and the formation of truncated or deletion sequences google.com, google.com. Interpeptide hydrogen bonding, which can occur with glutamine-rich sequences, further exacerbates aggregation and reduces coupling efficiency by sterically masking amino groups google.com.

Glutamine and asparagine residues are susceptible to dehydration reactions, particularly when activated by carbodiimides or other coupling reagents osti.gov, peptide.com, thieme-connect.de, researchgate.net. This process involves the conversion of the amide side chain into a nitrile group, forming unwanted byproducts. This side reaction is more problematic in the synthesis of longer peptides where the glutamine residue is exposed to coupling conditions multiple times peptide.com. The mechanism is thought to involve a cyclic isoimide intermediate osti.gov.

Glutamine residues can undergo intramolecular cyclization to form a six-membered ring, resulting in the formation of pyroglutamate , peptide.com, nih.gov, brieflands.com. This cyclization can be catalyzed by both acidic and basic conditions . When glutamine is at the N-terminus of a peptide, pyroglutamyl formation can lead to chain termination google.com. While more commonly associated with Boc/Bzl strategies nih.gov, brieflands.com, this side reaction can still pose a problem in Fmoc SPPS under certain conditions .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O8/c1-37-18-14-26(38-2)23(27(15-18)39-3)16-31-28(33)13-12-25(29(34)35)32-30(36)40-17-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24/h4-11,14-15,24-25H,12-13,16-17H2,1-3H3,(H,31,33)(H,32,36)(H,34,35)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRRSRMARPWARV-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CNC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)CNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560368 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120658-64-2 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120658-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Chemical Transformations of Fmoc-gln Tmob -oh

Precursor Synthesis and Intermediate Derivatization

The preparation typically begins with glutamine or a suitably protected precursor, followed by sequential introduction of the Fmoc and Tmob protecting groups.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino terminus of amino acids, crucial for Fmoc-based SPPS bocsci.comtotal-synthesis.comwikipedia.org. It is introduced by reacting the amino acid with an Fmoc-activating agent, commonly Fmoc-succinimide (Fmoc-OSu) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) bocsci.comwikipedia.orghighfine.com. Fmoc-OSu is often preferred due to its greater stability and reduced propensity for side reactions compared to Fmoc-Cl bocsci.comtotal-synthesis.comwikipedia.orgcaymanchem.commedchemexpress.comsigmaaldrich.com. The reaction is typically performed under mild basic conditions, such as using sodium bicarbonate or sodium carbonate, to neutralize the acid byproduct and activate the amino group bocsci.comtotal-synthesis.comhighfine.com.

Glutamine's side-chain amide group (-CONH₂) is susceptible to unwanted reactions, such as dehydration to a nitrile or cyclization to pyroglutamic acid derivatives, particularly under the basic conditions used for Fmoc deprotection or during coupling steps peptide.comajol.info. The 2,4,6-trimethoxybenzyl (Tmob) group serves as an effective acid-labile protecting group for this amide functionality peptide.comug.edu.pluwec.eduthieme-connect.de. The Tmob group prevents these side reactions, thereby maintaining the structural integrity of the glutamine residue throughout the synthesis peptide.com.

The introduction of the Tmob group onto the glutamine side-chain amide typically involves the use of an electrophilic 2,4,6-trimethoxybenzyl derivative. Patent literature indicates that 2,4,6-trimethoxybenzylamine is coupled with N-benzyloxycarbonyl-L-glutamic acid alpha benzyl esters to form protected intermediates google.comgoogle.comgoogleapis.com. This coupling is often achieved using carbodiimide chemistry, such as with DCCI/HOBt google.com. The resulting intermediate, such as N-benzyloxycarbonyl-(N'-2,4,6-trimethoxybenzyl)-L-glutamine alpha benzyl ester, is then processed further.

Fmoc-succinimide (Fmoc-OSu) is primarily utilized for the protection of the α-amino group of amino acids bocsci.comtotal-synthesis.comwikipedia.orgcaymanchem.commedchemexpress.comsigmaaldrich.com. Its role in the derivatization of the glutamine side-chain amide with the Tmob group, as suggested by the outline, is indirect. Fmoc-OSu is used in the final step to introduce the Fmoc group onto the N'-protected glutamine intermediate, (N'-2,4,6-trimethoxybenzyl)-L-glutamine google.comgoogle.com.

Protection of Glutamine Side-Chain Amide with Tmob

Reaction with 2,4,6-trimethoxybenzylamine

Reaction Conditions and Optimization Strategies for Fmoc-Gln(Tmob)-OH Synthesis

The synthesis of this compound is typically carried out in multiple steps, with optimization focusing on yield, purity, and minimizing side reactions. A common synthetic pathway involves:

Formation of the Tmob-protected glutamine precursor: N-benzyloxycarbonyl-L-glutamic acid alpha benzyl ester is coupled with 2,4,6-trimethoxybenzylamine. This step often yields the protected intermediate in approximately 75% yield google.comgoogle.com.

Deprotection of the α-benzyl ester: The N-benzyloxycarbonyl-(N'-2,4,6-trimethoxybenzyl)-L-glutamine alpha benzyl ester is subjected to catalytic hydrogenation (e.g., using 5% palladium on carbon) to remove the benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups, yielding (N'-2,4,6-trimethoxybenzyl)-L-glutamine in high yields, often around 94-96% google.comgoogle.com.

Introduction of the Fmoc group: The resulting (N'-2,4,6-trimethoxybenzyl)-L-glutamine is then reacted with Fmoc-succinimide (Fmoc-OSu) under basic conditions (pH 9, maintained with KOH) in a mixed solvent system (e.g., dioxane/water) google.comgoogle.com. This step typically yields this compound in about 78% yield google.comgoogle.com.

Optimization strategies often involve careful control of pH, reaction time, and temperature to maximize the yield and purity of the desired product while minimizing the formation of byproducts. The solubility of the protected intermediates in organic solvents is also a key factor in predicting the solubility and handling of the final this compound product google.comgoogle.comgoogleapis.com.

Purification and Characterization of this compound

Following synthesis, this compound requires purification to achieve the high purity necessary for peptide synthesis. Common purification techniques include:

Thin-Layer Chromatography (TLC): TLC is used to monitor reaction progress and assess purity, often showing a single spot for the purified product in solvent systems like chloroform/methanol/acetic acid (90:5:5) google.comgoogle.com.

Recrystallization: The product can be recrystallized from suitable solvent mixtures (e.g., methylene chloride/ethyl acetate/petrol) to obtain crystalline material google.comgoogle.com.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a standard method for achieving high purity, particularly for removing trace impurities wiley-vch.denih.gov.

Characterization methods confirm the structure and purity of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the molecular structure, with characteristic signals for the Fmoc and Tmob groups, as well as the glutamine backbone scienceopen.com.

Mass Spectrometry (MS): Techniques like LC-MS provide molecular weight information, confirming the presence of the intact molecule scienceopen.com. For example, LC-MS analysis might show a molecular ion peak [M+H]⁺ at approximately 549.6 amu biorxiv.org.

Melting Point: A defined melting point range can also serve as an indicator of purity google.comgoogle.com.

This compound is known to be stable in DMF solutions for several days, with good solubility in organic solvents, which is advantageous for its use in automated peptide synthesizers google.comgoogle.com. The Tmob group itself is readily cleaved under mild acidic conditions, such as 95% trifluoroacetic acid (TFA), with a half-life of less than one minute, without affecting the Fmoc group or causing racemization google.comgoogle.com.

Integration of Fmoc-gln Tmob -oh in Solid-phase Peptide Synthesis Protocols

Coupling Chemistry with Fmoc-Gln(Tmob)-OH

The successful coupling of this compound involves activating its carboxyl group to form a reactive intermediate, which then reacts with the free N-terminus of the peptide chain immobilized on a solid support. The choice of activation reagent, solvent, and reaction conditions significantly influences the efficiency and purity of the synthesized peptide. Glutamine derivatives, in general, can be prone to side reactions, making careful selection of coupling parameters essential google.com.

Activation Reagents and Their Efficacy

Various reagents are employed to activate the carboxyl group of this compound, facilitating peptide bond formation. The efficacy of these reagents is often evaluated based on coupling yield, reaction time, and the minimization of undesired side reactions like racemization or aspartimide formation.

Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) and N,N'-diisopropyl-N'-ethylcarbodiimide (DIPCDI), are commonly used for in situ activation of amino acids in SPPS nih.govpeptide.com. These reagents form an O-acylisourea intermediate, which is highly reactive. However, carbodiimides alone can lead to racemization and side reactions, particularly with sensitive amino acids. To mitigate these issues, carbodiimides are frequently used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure nih.govpeptide.combachem.com. The combination of DIC with HOBt is a well-established method that enhances coupling efficiency and suppresses racemization peptide.combachem.com. Studies indicate that DIC/HOBt coupling is effective for this compound, with good solubility in common solvents like DMF google.com.

Benzotriazole-based reagents, including uronium and phosphonium salts, are known for their rapid coupling kinetics and high efficiency, often outperforming carbodiimide-based methods, especially for challenging sequences nih.govsigmaaldrich.com. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazole-1-yl-oxy-tris-(pyrrolidino)-phosphonium hexafluorophosphate) are widely used. These reagents, typically in the presence of a base like N,N-diisopropylethylamine (DIPEA), activate the carboxyl group to form highly reactive esters, leading to rapid coupling, often within 10-30 minutes nih.gov. HOBt, while often listed among benzotriazole-based additives, is more accurately described as an additive that forms active esters when used with carbodiimides. However, reagents like HBTU inherently contain the benzotriazole moiety and provide efficient activation nih.govsigmaaldrich.comchempep.com. The Tmob protection on glutamine is compatible with these advanced coupling reagents, contributing to high coupling efficiencies google.comnih.gov.

Pre-formed activated esters, such as pentafluorophenyl (Pfp) esters, offer an alternative strategy for coupling. Fmoc-amino acid Pfp esters are stable, isolable, and highly reactive, making them suitable for automated SPPS bachem.comhighfine.com. These esters can promote rapid peptide bond formation with minimal side reactions highfine.com. Studies have shown that this compound can be effectively coupled using pentafluorophenyl esters, though their solubility in certain solvent systems might require optimization google.comgoogle.com. The kinetic advantage of Pfp esters over simpler activated esters like p-nitrophenyl esters is significant, contributing to reduced adverse reaction rates highfine.com.

Benzotriazole-based Reagents (e.g., HOBt, PyBOP, HBTU)

Solvent Systems for Optimal Coupling

The choice of solvent is critical for efficient SPPS, influencing resin swelling, reagent solubility, and reaction kinetics. N,N-Dimethylformamide (DMF) is a standard solvent, but N-methylpyrrolidone (NMP) is often preferred for challenging couplings due to its superior solvation properties nih.govnih.govpeptide.com. NMP's higher polarity can improve resin solvation and coupling yields peptide.com. Mixtures of solvents, such as DMF/DCM or DMF/DMSO, are also employed to balance solvation and reactivity nih.govpeptide.comresearchgate.net. For this compound, which can exhibit solubility challenges, polar aprotic solvents like DMF and NMP are generally recommended to ensure complete dissolution and facilitate efficient coupling google.comnih.govpeptide.com.

Kinetic Studies of Coupling Reactions

Kinetic studies provide valuable insights into the rate at which this compound is incorporated into a peptide chain. For instance, coupling reactions using HBTU typically complete within 10-30 minutes, whereas carbodiimide-based methods with additives like HOBt might require longer reaction times (e.g., 60 minutes) nih.govresearchgate.net. The Tmob protecting group itself is designed for efficient coupling, with studies indicating that this compound can couple rapidly google.com. Factors such as reagent concentration, temperature, and the specific coupling agent significantly impact reaction kinetics. For example, the use of advanced reagents like HATU or COMU, or the application of microwave irradiation, can further accelerate coupling rates sigmaaldrich.comresearchgate.net. While specific kinetic data exclusively for this compound across all reagent combinations is extensive, general trends suggest that efficient coupling can be achieved within standard SPPS protocols, with reaction times often optimized to ensure near-complete incorporation.

Acidolytic Cleavage and Final Deprotection of Peptides Containing Gln Tmob

Conditions for Tmob Protecting Group Removal

The removal of the Tmob protecting group from the glutamine side chain is accomplished by treatment with a strong acid, most commonly Trifluoroacetic Acid (TFA). The specific conditions, including TFA concentration, reaction time, and the composition of the cleavage cocktail, are critical for achieving complete deprotection while minimizing acid-catalyzed side reactions.

The Tmob group is characterized by its high sensitivity to acid. google.com Treatment with a high concentration of TFA is standard for its removal. chempep.com Research has demonstrated that the Tmob group is rapidly cleaved from the glutamine side chain using 95% aqueous TFA. google.com The half-life for the cleavage of Gln(Tmob) under these conditions is less than one minute, a process that can be visually monitored by the appearance of an intense orange color from the liberated trimethoxybenzylcarbonium ion. google.comgoogle.com

While the initial cleavage is rapid, complete removal from all glutamine residues within a peptide sequence may require longer reaction times. Some studies have shown residual Tmob-protected glutamine after 5 minutes, with complete deprotection achieved by 15 minutes. google.com In practice, for the final cleavage of a full peptide from the resin, a standard treatment time of 2 hours with a TFA-based cocktail is often employed to ensure that all Tmob groups, even within aggregation-prone or lengthy sequences, are fully removed. google.combeilstein-journals.org Some protocols may even recommend up to 4 hours for peptides containing Gln(Tmob) to guarantee complete deprotection. thermofisher.com

Table 1: Recommended Cleavage Conditions for Gln(Tmob) Deprotection

| Parameter | Condition | Observation/Recommendation | Source |

|---|---|---|---|

| TFA Concentration | 95% in Water | Standard concentration for efficient cleavage. | google.combeilstein-journals.org |

| Cleavage Half-life | < 1 minute | Indicates very high acid lability. | google.comgoogle.com |

| Time for Complete Removal (Single Residue) | ~15 minutes | No Tmob-protected glutamine was detected after this time in quantitative analysis. | google.com |

| Standard Protocol Time (Peptide Cleavage) | 2 - 4 hours | Ensures complete removal of all protecting groups from the full peptide-resin. | google.combeilstein-journals.orgthermofisher.com |

During the acidolytic cleavage of the Tmob group, a stable and highly reactive trimethoxybenzyl carbocation is generated. google.comnih.gov This electrophilic species can react with nucleophilic side chains of other amino acids in the peptide sequence, leading to undesired modifications. thermofisher.com To prevent these side reactions, "scavengers" are added to the TFA cleavage cocktail. chempep.com These scavenger molecules are nucleophilic compounds that efficiently trap the reactive carbocations as they are formed. thermofisher.com

The primary role of scavengers during the deprotection of Gln(Tmob) is to prevent the alkylation of sensitive amino acid residues. nih.gov The trimethoxybenzyl cation is a potent alkylating agent. Nucleophilic residues, particularly the indole side chain of tryptophan, are highly susceptible to this irreversible modification. nih.govthermofisher.com If not effectively quenched, the cation will react with tryptophan, leading to significant impurities in the crude peptide product. nih.gov The use of scavengers is therefore mandatory when cleaving peptides containing both Gln(Tmob) and other sensitive residues like Tryptophan, Methionine, or Cysteine. thermofisher.comsigmaaldrich.com

The reactivity of the liberated carbocation is mitigated by its immediate capture by scavenger molecules present in the cleavage cocktail. thermofisher.com A variety of scavengers are used for this purpose, often in combination to ensure broad-spectrum protection. Common scavengers include:

Water : A moderately effective scavenger for carbocations. chempep.comwpmucdn.com

Triisopropylsilane (TIS) : A very effective scavenger that reduces the carbocation. It is particularly recommended for quenching the highly stabilized cations generated from Tmob and other trityl-type protecting groups. sigmaaldrich.comsigmaaldrich.com

Thioanisole and Dimethyl Sulfide (DMS) : Thio-ethers that act as effective scavengers. google.comacs.org A cleavage cocktail of TFA/dimethyl sulfide/dichloromethane (14:1:5) has been shown to suppress the color formation associated with the carbocation, indicating its effective quenching. google.com

Phenol : Often included to protect tyrosine and tryptophan residues. sigmaaldrich.com

Table 2: Common Scavengers for Tmob Cleavage

| Scavenger | Function | Source |

|---|---|---|

| Triisopropylsilane (TIS) | Highly efficient at quenching stabilized carbocations like the trimethoxybenzyl cation. | sigmaaldrich.comsigmaaldrich.com |

| Dimethyl Sulfide (DMS) | Effectively suppresses alkylation side reactions. | google.com |

| Water (H₂O) | Acts as a general scavenger for carbocations. | chempep.comwpmucdn.com |

| Phenol | Offers protection for Tryptophan and Tyrosine residues. | sigmaaldrich.com |

Role of Scavengers in Cleavage Cocktails

Suppression of Alkylation Side Reactions

Comparative Analysis of Tmob Cleavage Rates with Other Protecting Groups

The rate of acidolytic cleavage is a key parameter for a side-chain protecting group in Fmoc-SPPS. It must be stable during the repetitive piperidine treatments for Fmoc removal but cleave rapidly and cleanly during the final TFA deprotection step. The Tmob group was developed to offer faster cleavage kinetics compared to earlier-generation protecting groups for glutamine.

A direct comparison of cleavage rates reveals that the Tmob group is removed significantly more efficiently than the 4,4'-dimethoxybenzhydryl (Mbh) group, another common protecting group for the side chain of glutamine. google.comgoogle.com Studies have shown that under identical acidolytic conditions, Gln(Tmob) is cleaved between 50 and 100 times more rapidly than the corresponding Gln(Mbh) derivative. google.comgoogle.com This marked difference in cleavage kinetics highlights the superiority of Tmob protection for syntheses where rapid and complete deprotection is critical. google.com The slower cleavage of the Mbh group can necessitate longer exposure to strong acid, increasing the risk of other acid-catalyzed side reactions. thermofisher.com

It is noted that in the original comparative experiments, the purity of the commercial Gln(Mbh) sample, which contained 17% free Gln, complicated a precise quantitative comparison. google.comgoogle.com Nevertheless, the substantial difference in cleavage efficiency was clearly demonstrated. google.com

Table 3: Relative Cleavage Rate: Tmob vs. Mbh

| Protecting Group | Relative Cleavage Rate | Source |

|---|---|---|

| Gln(Tmob) | 50 - 100x faster | google.comgoogle.com |

| Gln(Mbh) | Baseline (1x) | google.comgoogle.com |

Comparison with Trt-protected Glutamine

The selection between the Tmob and trityl (Trt) protecting groups for the side-chain amide of glutamine is a critical consideration in Fmoc-based solid-phase peptide synthesis. Both groups are acid-labile and are removed during the final TFA cleavage step, but they exhibit different characteristics that can impact the synthesis and purification of the final peptide.

The Tmob group is known for its high acid lability. Studies have shown that the half-life of cleavage for Gln(Tmob) in a solution of 95% TFA in water is approximately one minute. google.com This rapid removal is advantageous as it minimizes the exposure of the peptide to harsh acidic conditions, which can sometimes lead to side reactions. The cleavage of the Tmob group generates a stable and chromophoric trimethoxybenzylcarbonium ion, which results in a distinct yellow-orange color in the cleavage cocktail. google.com While this color can be a useful visual indicator of deprotection, the reactive carbocation generated must be effectively scavenged to prevent side reactions, such as the alkylation of sensitive residues like tryptophan and tyrosine. thermofisher.compeptide2.com

In contrast, the Trt group is also readily removed under standard TFA cleavage conditions. thermofisher.com When peptides containing Trt-protected residues are cleaved, the solution often turns a deep yellow due to the formation of the trityl carbonium ion chromophore. thermofisher.com Although generally considered effective, the Trt group can sometimes lead to challenges. For instance, in sequences where several Asn, Gln, His, and Cys residues are in close proximity, the steric hindrance from multiple bulky Trt groups can impede coupling efficiency. uwec.edu In such cases, interspersing side-chain unprotected Gln residues might be a viable strategy to mitigate these steric challenges. uwec.edu

Research comparing the purity of peptides synthesized with different glutamine-protecting groups has shown varied results. Some studies have indicated that for certain model peptides, the use of alternative protecting groups like Nω-9H-xanthen-9-yl (Xan) resulted in purer products compared to those synthesized with either Tmob or Trt protection for glutamine. nih.gov This suggests that the optimal choice of protecting group can be sequence-dependent.

The following table provides a comparative overview of the key characteristics of Tmob and Trt protecting groups for glutamine:

| Feature | Gln(Tmob) | Gln(Trt) |

| Cleavage Rate | Very rapid (t½ ≈ 1 min in 95% TFA) google.com | Readily cleaved with standard TFA cocktails thermofisher.com |

| Byproduct | Trimethoxybenzyl carbocation (chromophoric) google.com | Trityl carbocation (chromophoric) thermofisher.com |

| Scavenging | Requires efficient scavenging to prevent alkylation thermofisher.com | Requires scavenging to prevent side reactions thermofisher.com |

| Steric Hindrance | Generally less of a concern compared to Trt | Can cause steric hindrance in crowded sequences uwec.edu |

| Purity of Final Peptide | Can be high, but is sequence-dependent nih.gov | Can be high, but is sequence-dependent nih.gov |

Ultimately, the decision to use Fmoc-Gln(Tmob)-OH or Fmoc-Gln(Trt)-OH depends on the specific peptide sequence being synthesized. For sequences prone to aggregation or containing multiple residues that could be sterically hindered by the bulky Trt group, the Tmob group may offer an advantage. Conversely, for other sequences, the Trt group may provide satisfactory results and is a widely used and well-established protecting group. google.com

Impact of Peptide Sequence on Cleavage Efficiency and Purity

The primary amino acid sequence of a peptide has a profound impact on the efficiency of the final cleavage and deprotection steps, as well as on the purity of the crude product. This is particularly true for peptides containing residues like Gln(Tmob), where the local chemical environment can influence reaction kinetics and the prevalence of side reactions.

The inherent tendency of a peptide chain to adopt secondary structures and aggregate during synthesis is a major determinant of synthetic efficiency. sigmaaldrich.com Peptides with stretches of hydrophobic amino acids or those capable of forming intramolecular hydrogen bonds, such as glutamine, are often challenging to synthesize. sigmaaldrich.com This aggregation can lead to incomplete deprotection and coupling reactions, resulting in deletion sequences and other impurities. While these issues primarily manifest during chain elongation, they can also affect the final cleavage by rendering parts of the peptide inaccessible to the cleavage reagents.

Certain amino acid sequences are known to be particularly problematic. For example, sequences containing Asp-Gly are susceptible to aspartimide formation, a side reaction that can occur under both basic (Fmoc deprotection) and acidic (cleavage) conditions. iris-biotech.de This side reaction is highly sequence-dependent, occurring more frequently when aspartic acid is followed by residues like glycine, asparagine, or glutamine. iris-biotech.de

The following table summarizes how different sequence-related factors can influence cleavage and purity:

| Factor | Impact on Cleavage and Purity |

| Hydrophobic Stretches | Can lead to aggregation, hindering access of cleavage reagents and reducing yield and purity. sigmaaldrich.com |

| Hydrogen Bonding Residues (e.g., Gln, Ser, Thr) | Can contribute to secondary structure formation and aggregation, similar to hydrophobic residues. sigmaaldrich.com |

| Aspartimide-Prone Sequences (e.g., Asp-Gly, Asp-Gln) | Can lead to the formation of difficult-to-remove impurities during cleavage. iris-biotech.de |

| Presence of Acid-Resistant Protecting Groups | May require extended cleavage times, potentially increasing the risk of other side reactions. thermofisher.com |

| Presence of Scavenger-Sensitive Residues (e.g., Trp, Met, Cys) | Requires careful selection of a scavenger cocktail to prevent modification by cleavage byproducts. thermofisher.comwpmucdn.com |

| N-terminal Glutamine | Can be unstable and may cyclize to pyroglutamate under the acidic conditions of cleavage. sigmaaldrich.com |

Comparative Studies of Tmob and Other Glutamine Protecting Groups

Trityl (Trt) vs. Tmob for Glutamine Protection

The Trityl (Trt) group has been widely employed for glutamine protection due to its acid lability and ability to prevent side reactions like dehydration. However, Tmob offers distinct advantages in terms of cleavage kinetics and solubility, making it a valuable alternative.

Fmoc-Gln(Tmob)-OH derivatives exhibit good solubility in organic solvents, which is crucial for efficient coupling reactions in SPPS. This improved solubility contrasts with unprotected glutamine derivatives, which are notoriously insoluble in common SPPS solvents like DMF, often leading to precipitation and poor coupling yields google.com. Fmoc-Gln(Trt)-OH also demonstrates good solubility in most organic solvents and readily dissolves in standard peptide synthesis reagents, an improvement over Fmoc-Gln-OH itself advancedchemtech.comchemimpex.com. However, specific comparisons highlight Tmob's generally superior solubility profile .

The Tmob group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). Studies indicate that the Tmob group is removed rapidly, with a half-life of cleavage of approximately 1 minute in 95% TFA google.comgoogle.com. This rapid cleavage is significantly faster than that of the Trt group, which typically requires 1-3 hours in 95% TFA for complete removal advancedchemtech.comsigmaaldrich.com. While both groups are acid-labile, the faster kinetics of Tmob can be advantageous in minimizing exposure of the peptide to acidic cleavage reagents, thereby potentially reducing side reactions. For instance, a comparative study of cleavage rates in trifluoroacetic acid/1,2-dichloroethane (1:1) at 22°C showed half-lives of 2 minutes for Fmoc-Gln(Trt)-OH, 9 minutes for this compound, and 27 minutes for Fmoc-Gln(Mbh)-OH google.com. This suggests Tmob is more labile than Trt under these specific conditions, contrary to other findings google.com. However, generally, Tmob is considered more acid-labile than Trt ug.edu.pl.

The efficiency of Tmob cleavage is high, with studies showing complete removal of Tmob groups even in Gln-rich sequences with standard 2-hour TFA treatments google.comgoogle.com. To mitigate potential side reactions, such as the alkylation of sensitive residues like tryptophan by the liberated trimethoxybenzyl cation, scavengers like dimethyl sulfide (DMS) are often included in the TFA cleavage cocktail google.comgoogle.com.

While both Tmob and Trt groups effectively prevent dehydration of the glutamine amide side chain during coupling, their side reaction profiles during cleavage differ. The Tmob group, upon cleavage, generates a trimethoxybenzyl carbonium ion, which can potentially alkylate nucleophilic residues such as tryptophan google.comgoogle.comug.edu.pl. The use of scavengers like dimethyl sulfide (DMS) or thiols is recommended to suppress this alkylation google.comgoogle.com. The Trt group, when cleaved, also forms a trityl cation, which can cause alkylation, though it is generally considered to produce fewer by-products during cleavage compared to some other groups google.comgoogle.com. However, specific studies suggest Tmob might cause alkylation of Trp and give worse results than Trt ug.edu.pl. Conversely, other research indicates that Tmob derivatives are less prone to side reactions during coupling than Mbh-protected derivatives ug.edu.pl.

Table 1: Comparison of Tmob and Trt Protecting Groups for Glutamine

| Feature | This compound | Fmoc-Gln(Trt)-OH |

| Solubility | Good solubility in organic solvents google.com | Good solubility in organic solvents advancedchemtech.comchemimpex.com |

| Cleavage Conditions | Rapid cleavage with TFA (e.g., 95% TFA) google.comgoogle.com | Slower cleavage with TFA (e.g., 95% TFA, 1-3 hours) advancedchemtech.comsigmaaldrich.com |

| Cleavage Efficiency | High, typically complete with standard TFA treatment google.comgoogle.com | High |

| Side Reactions | Potential for Trp alkylation (mitigated by scavengers) google.comgoogle.comug.edu.pl | Potential for Trp alkylation (mitigated by scavengers) sigmaaldrich.comug.edu.pl |

| Kinetics | Faster cleavage than Trt google.comug.edu.pl | Slower cleavage than Tmob google.comug.edu.pl |

Cleavage Conditions and Efficiency

Dimethoxybenzhydryl (Mbh) vs. Tmob for Glutamine Protection

The Dimethoxybenzhydryl (Mbh) group has also been used for glutamine protection, but it is often associated with poorer yields and more demanding cleavage conditions compared to Tmob.

The Mbh group is known to require relatively drastic cleavage conditions google.com. While specific comparative kinetic data between Tmob and Mbh is less detailed, Tmob is generally considered to be more acid-labile and faster to cleave than Mbh google.comug.edu.pl. For instance, one study reported half-lives of cleavage in TFA/1,2-dichloroethane (1:1) at 22°C as 9 minutes for Tmob and 27 minutes for Mbh google.com. This indicates that Tmob offers a kinetic advantage, allowing for quicker removal of the protecting group.

Table 2: Comparison of Tmob and Mbh Protecting Groups for Glutamine

| Feature | This compound | Fmoc-Gln(Mbh)-OH |

| Cleavage Conditions | Rapid cleavage with TFA google.comgoogle.com | Requires relatively drastic cleavage conditions google.com |

| Cleavage Kinetics | Faster cleavage than Mbh google.comug.edu.pl | Slower cleavage than Tmob google.comug.edu.pl |

| Yield | High yields reported google.comgoogle.com | Poor yields reported google.com |

| Purity | High purity reported google.comgoogle.com; generally purer than some alternatives nih.gov | Generally lower purity compared to Tmob google.comug.edu.pl |

| Side Reactions | Potential for Trp alkylation (mitigated by scavengers) google.comgoogle.comug.edu.pl | Can cause alkylation of Trp ug.edu.plthermofisher.com |

Compound List:

this compound

Fmoc-Gln(Trt)-OH

Fmoc-Gln-OH

Fmoc-Asn(Tmob)-OH

Fmoc-Asn(Trt)-OH

Fmoc-Gln(Mbh)-OH

Fmoc-Asn(Mbh)-OH

Trityl (Trt)

Dimethoxybenzhydryl (Mbh)

2,4,6-Trimethoxybenzyl (Tmob)

Performance in Specific Peptide Architectures and Lengths

The choice of a glutamine protecting group significantly impacts the success of solid-phase peptide synthesis (SPPS), particularly when dealing with longer peptides or sequences prone to specific side reactions. While unprotected glutamine can lead to solubility issues and potential side reactions like dehydration to nitriles, protected derivatives offer improved handling and coupling efficiency peptide.comgoogle.com. Among the various protecting groups available for glutamine in Fmoc-based SPPS, the trialkoxybenzyl (Tmob) group has demonstrated notable advantages in specific peptide architectures and lengths compared to commonly used alternatives like trityl (Trt) and dimethoxybenzhydryl (Mbh).

Solubility and Coupling Efficiency in Longer Peptides:

Deprotection Kinetics and Side Reactions:

The deprotection kinetics of glutamine protecting groups are critical, especially during the final cleavage step. The Tmob group is characterized by rapid cleavage under acidic conditions, with a half-life of less than one minute in 95% trifluoroacetic acid (TFA) google.com. This rapid removal is advantageous as it minimizes the exposure of the peptide to harsh acidic conditions, thereby reducing the risk of side reactions such as aspartimide formation or pyroglutamate formation, which can be exacerbated in longer peptides or under prolonged deprotection times thermofisher.comiris-biotech.de.

While the Trt group is readily removed and easily scavenged, the Mbh group may require longer deprotection times, and Tmob is noted as being difficult to scavenge thermofisher.com. However, studies comparing Tmob and Mbh explicitly highlight the superiority of Tmob in terms of cleavage speed. Gln(Tmob) is cleaved significantly more efficiently, reportedly between 50 to 100 times more rapidly than the Gln(Mbh) derivative google.com. This faster cleavage of Tmob is particularly beneficial for complex peptide sequences or when dealing with peptides of substantial length, where minimizing exposure to cleavage cocktails is paramount for maintaining peptide integrity thermofisher.com.

Performance in Specific Peptide Architectures:

The Tmob protecting group has shown particular utility in the synthesis of "aggregation-prone" peptide sequences. For instance, the synthesis of aggregation-prone acyl carrier protein (ACP) sequences, such as the 65-74 sequence (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Asn-Gly-OH), has been successfully performed using this compound on encapsulated polydimethylacrylamide support google.com. These syntheses achieved single 15-minute couplings and high yields following cleavage with 95% TFA for 2 hours google.com. This suggests that the Tmob group's properties are well-suited for challenging sequences that might otherwise suffer from aggregation or incomplete coupling with less robust protecting groups.

Comparative Data Summary:

The following table summarizes key comparative aspects of Tmob and other glutamine protecting groups relevant to peptide length and architecture.

| Protecting Group | Solubility in DMF/NMP | Coupling Efficiency (General) | Deprotection Rate (TFA) | Suitability for Long Peptides | Suitability for Aggregation-Prone Sequences | Notes on Side Reactions |

| Unprotected Gln | Poor | Moderate to Poor | N/A | Challenging | Prone to issues | Dehydration to nitriles |

| Gln(Trt) | Good | Good | Rapid | Suitable | Generally suitable | Readily removed, easily scavenged thermofisher.com |

| Gln(Mbh) | Moderate | Moderate | Slow | Less suitable | Less suitable | Requires longer deprotection times thermofisher.com |

| Gln(Tmob) | Good | Good | Very Rapid | Highly suitable | Highly suitable | Rapid cleavage beneficial google.comthermofisher.com |

Key Findings:

this compound offers superior solubility and coupling efficiency compared to unprotected glutamine, which is critical for synthesizing longer peptides peptide.comgoogle.com.

The rapid cleavage of the Tmob group under TFA conditions is significantly faster than that of the Mbh group and comparable to or better than Trt, minimizing exposure to harsh deprotection conditions google.comthermofisher.com.

The Tmob group has proven particularly effective in the synthesis of aggregation-prone peptide sequences, facilitating high yields and efficient coupling google.com.

While Trt is also a good option with rapid cleavage, Tmob's specific advantages in handling aggregation-prone sequences and its very rapid deprotection kinetics make it a strong contender for challenging peptide syntheses, especially those involving longer or more complex architectures google.comthermofisher.com.### 7.

Cleavage Kinetics

Performance in Specific Peptide Architectures and Lengths

The selection of a suitable protecting group for glutamine is crucial for successful peptide synthesis, particularly when dealing with longer peptides or sequences prone to aggregation and side reactions. While unprotected glutamine derivatives can present solubility challenges and lead to dehydration to nitriles during coupling, protected forms offer significant advantages peptide.comgoogle.com. Among the commonly employed protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS), the trialkoxybenzyl (Tmob) group has demonstrated distinct benefits in specific peptide architectures and lengths when compared to alternatives such as trityl (Trt) and dimethoxybenzhydryl (Mbh).

Solubility and Coupling Efficiency in Longer Peptides:

Deprotection Kinetics and Side Reaction Mitigation:

The rate at which a protecting group is removed during the final cleavage step is a critical factor in preserving peptide integrity. The Tmob group is characterized by its rapid cleavage under acidic conditions, with a half-life of less than one minute in 95% trifluoroacetic acid (TFA) google.com. This swift removal is advantageous as it minimizes the peptide's exposure to harsh acidic environments, thereby reducing the likelihood of acid-catalyzed side reactions such as aspartimide formation or pyroglutamate formation, which are more prevalent in longer peptides or under extended deprotection times thermofisher.comiris-biotech.de.

While the Trt group is known for its ready removal and ease of scavenging, the Mbh group often requires longer deprotection times, and Tmob is noted for being difficult to scavenge thermofisher.com. However, direct comparisons highlight Tmob's superior deprotection kinetics over Mbh. Gln(Tmob) is cleaved significantly more efficiently, reportedly between 50 to 100 times faster than the Gln(Mbh) derivative google.com. This accelerated cleavage rate for Tmob is particularly beneficial for complex peptide sequences or when synthesizing longer peptides, where minimizing exposure to cleavage cocktails is essential for maintaining the peptide's structural integrity thermofisher.com.

Performance in Challenging Peptide Architectures:

The Tmob protecting group has demonstrated particular efficacy in the synthesis of peptide sequences that are prone to aggregation. For instance, the synthesis of aggregation-prone acyl carrier protein (ACP) sequences, such as the 65-74 sequence (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Asn-Gly-OH), has been successfully achieved using this compound on an encapsulated polydimethylacrylamide support google.com. These syntheses reported single, 15-minute coupling cycles and high yields following a 2-hour cleavage with 95% TFA google.com. These findings suggest that the properties of the Tmob group are well-suited for challenging sequences that might otherwise encounter aggregation or incomplete coupling issues with less robust protecting groups.

Comparative Data Summary:

The following table summarizes key comparative aspects of Tmob and other glutamine protecting groups relevant to peptide length and architecture, based on available research.

| Protecting Group | Solubility in DMF/NMP | Coupling Efficiency (General) | Deprotection Rate (TFA) | Suitability for Long Peptides | Suitability for Aggregation-Prone Sequences | Notes on Side Reactions |

| Unprotected Gln | Poor | Moderate to Poor | N/A | Challenging | Prone to issues | Dehydration to nitriles peptide.com |

| Gln(Trt) | Good | Good | Rapid | Suitable | Generally suitable | Readily removed, easily scavenged thermofisher.com |

| Gln(Mbh) | Moderate | Moderate | Slow | Less suitable | Less suitable | Requires longer deprotection times thermofisher.com |

| Gln(Tmob) | Good | Good | Very Rapid | Highly suitable | Highly suitable | Rapid cleavage beneficial google.comthermofisher.com |

Key Findings:

this compound offers superior solubility and coupling efficiency compared to unprotected glutamine, which is critical for the successful synthesis of longer peptides peptide.comgoogle.com.

The rapid cleavage of the Tmob group under TFA conditions is notably faster than that of the Mbh group and comparable to or faster than the Trt group, thereby minimizing peptide exposure to harsh deprotection conditions google.comthermofisher.com.

The Tmob group has proven particularly effective in the synthesis of peptide sequences prone to aggregation, facilitating high yields and efficient coupling reactions google.com.

While Fmoc-Gln(Trt)-OH is also a viable option with rapid deprotection, the Tmob group's specific advantages in managing aggregation-prone sequences and its exceptionally rapid deprotection kinetics position it as a strong choice for challenging peptide syntheses, especially those involving longer or more complex peptide architectures google.comthermofisher.com.

Advanced Analytical Techniques for Process Monitoring and Product Evaluation

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and confirming the identity of Fmoc-Gln(Tmob)-OH. Reverse-phase HPLC (RP-HPLC) is typically utilized, employing a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile or methanol, frequently acidified with trifluoroacetic acid (TFA) or formic acid mdpi.comglentham.com. The Fmoc group, with its characteristic chromophore, allows for sensitive detection, usually in the UV-Vis range, with absorption maxima commonly monitored at 254 nm or around 214 nm to detect the peptide backbone mdpi.com.

HPLC analysis provides a quantitative measure of purity by separating the target compound from any synthetic byproducts, residual starting materials, or degradation products. A pure sample of this compound will exhibit a single, sharp peak at a characteristic retention time under defined chromatographic conditions. The retention time serves as an identifying characteristic when compared against a reference standard mdpi.com. Typical purity specifications for this compound often exceed 98.5% mdpi.comnih.gov.

Table 8.1.1: Typical HPLC Parameters for this compound Analysis

| Parameter | Value/Description | Significance |

| Column | C18, 5 µm, 4.6 x 250 mm | Standard for RP-HPLC separation |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Eluent for polar components |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) | Eluent for less polar components |

| Gradient | e.g., 10-60% B over 30 min | Elution profile for separation |

| Flow Rate | 1.0 mL/min | Consistent solvent delivery |

| Detection Wavelength | 254 nm (Fmoc chromophore), 214 nm (peptide bond) | Sensitive detection of the compound and backbone |

| Injection Volume | 20 µL | Sample introduction |

| Expected Purity | >98.5% | Ensures suitability for peptide synthesis |

| Retention Time | ~18-20 min (example, gradient dependent) | Characteristic identifier |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Identification

Mass Spectrometry (MS) is indispensable for confirming the molecular weight of this compound and for identifying potential impurities. Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS) are commonly employed bjbestech.com. ESI-MS is particularly useful for ionizing polar and thermally labile molecules like this compound, typically generating protonated molecules [M+H]⁺ or adducts with alkali metal ions, such as [M+Na]⁺ mdpi.com.

The molecular formula of this compound is C₃₀H₃₄N₂O₇, with a theoretical molecular weight of 534.60 g/mol bjbestech.com. Therefore, the expected [M+H]⁺ ion would be approximately 535.61 m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition and further confirmation of the compound's identity. MS is also critical for identifying impurities, which may appear as ions with different mass-to-charge ratios, aiding in the characterization of process-related byproducts or degradation products google.com.

Table 8.2.1: Typical Mass Spectrometry Data for this compound

| Ion Type | Expected m/z | Observed m/z (Example) | Mass Accuracy (ppm) | Ionization Method | Significance |

| [M+H]⁺ | 535.61 | 535.614 | ~10 | ESI+ | Confirmation of molecular weight |

| [M+Na]⁺ | 557.59 | 557.592 | ~5 | ESI+ | Confirmation of molecular weight (adduct) |

Amino Acid Analysis (AAA) for Compositional Verification

Amino Acid Analysis (AAA) is a quantitative technique used to determine the amino acid composition of peptides and proteins. For a single protected amino acid derivative like this compound, AAA is typically performed after complete hydrolysis to break down the protecting groups and liberate the constituent amino acid nih.govthieme-connect.de. Standard hydrolysis conditions involve heating the sample in 6 M hydrochloric acid (HCl) at 110°C for 18-24 hours nih.govspringernature.com.

Table 8.3.1: Expected Amino Acid Analysis Results for Pure this compound (after hydrolysis)

| Amino Acid | Expected Molar Ratio | Observed Molar Ratio (Example) | Deviation (%) | Significance |

| Glutamic Acid | 1.00 | 0.98 | -2.0 | Confirms the presence and quantity of Gln residue |

| Alanine | 0.00 | <0.01 | N/A | Indicates absence of contamination |

| Glycine | 0.00 | <0.01 | N/A | Indicates absence of contamination |

| ... | ... | ... | ... | |

| Total Recovery | N/A | ~95-105% | N/A | Overall accuracy of the analysis |

Thin-Layer Chromatography (TLC) for Reaction Progress and Purity Assessment

Thin-Layer Chromatography (TLC) offers a rapid, qualitative method for monitoring reaction progress and assessing the purity of this compound. This technique utilizes a thin layer of adsorbent material, typically silica gel, coated onto a plate. The compound is spotted onto the plate, and the plate is then developed in a solvent system, allowing separation based on polarity. Visualization is commonly achieved under UV light at 254 nm, owing to the UV-absorbing Fmoc group researchgate.netresearchgate.net.

A pure sample of this compound will appear as a single spot at a specific retardation factor (Rf) value under a given solvent system. TLC is invaluable during synthesis for tracking the consumption of starting materials and the formation of the product. Different solvent systems can be employed to optimize separation, with mixtures of ethyl acetate and hexane being common for Fmoc-amino acid derivatives researchgate.netgoogleapis.com.

Table 8.4.1: Representative TLC Data for this compound

| Solvent System (v/v) | Rf (this compound) | Rf (Starting Material) | Rf (Byproduct) | Visualization Method | Significance |

| EtOAc/Hexane (1:1) | 0.50 | 0.10 | 0.70 | UV 254 nm | Monitoring synthesis, purity assessment |

| DCM/MeOH (9:1) | 0.65 | 0.25 | 0.85 | UV 254 nm | Alternative system for separation |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are fundamental for unequivocally confirming the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ¹³C NMR, provides detailed information about the molecular framework and the environment of individual atoms springernature.com. Infrared (IR) spectroscopy identifies key functional groups, while UV-Vis spectroscopy is utilized for quantification and purity assessment.

¹H NMR Spectroscopy: Provides characteristic signals for the protons of the Fmoc group (e.g., the methylene protons at ~4.3-4.4 ppm, aromatic protons at ~7.4-8.1 ppm), the glutamine backbone (alpha-CH, beta-CH₂, gamma-CH₂), the Tmob protecting group (benzyl methylene protons at ~4.5-4.6 ppm, aromatic protons at ~6.5-6.7 ppm, and methoxy protons at ~3.8-3.9 ppm), as well as the Fmoc-NH and carboxylic acid protons nih.govthieme-connect.de. The integration of these signals confirms the relative number of protons in each environment.

¹³C NMR Spectroscopy: Complements ¹H NMR by identifying all unique carbon atoms in the molecule, including carbonyl carbons (Fmoc, carboxylic acid, amide), aromatic carbons, and aliphatic carbons.

IR Spectroscopy: Reveals the presence of characteristic functional groups through their vibrational frequencies. Key absorptions include the strong C=O stretching vibrations of the carboxylic acid (~1700-1725 cm⁻¹), the side-chain amide (~1640-1680 cm⁻¹), and the Fmoc carbonyl (~1700-1720 cm⁻¹). N-H stretching vibrations for the Fmoc carbamate and the side-chain amide are typically observed in the 3300-3400 cm⁻¹ region, while C-O stretching vibrations from the methoxy groups of the Tmob moiety appear in the 1050-1250 cm⁻¹ range mdpi.comgoogleapis.com.

UV-Vis Spectroscopy: The Fmoc group exhibits strong absorption in the UV region, with characteristic maxima that are useful for quantitative analysis. Upon cleavage of the Fmoc group, the resulting dibenzofulvene-piperidine adduct shows distinct absorption bands, typically around 289 nm and 301 nm, with molar absorptivities reported in the range of 5800-8000 L mol⁻¹ cm⁻¹ mdpi.comnih.govresearchgate.netrsc.org. This property is exploited for quantifying Fmoc loading or determining the concentration of Fmoc-containing compounds.

Table 8.5.1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Proton Type | Expected Chemical Shift (δ, ppm) | Integration (relative) | Significance |

| Fmoc CH₂ | ~4.3-4.4 | 2H | Characteristic signal for the Fmoc methylene group |

| Fmoc Aromatic Protons | ~7.4-8.1 | 8H | Aromatic protons of the fluorene ring |

| Gln Alpha-CH | ~4.5-4.7 | 1H | Proton adjacent to carboxyl and amino groups |

| Gln Beta-CH₂ | ~2.0-2.1 | 2H | Methylene protons in the side chain |

| Gln Gamma-CH₂ | ~2.2-2.4 | 2H | Methylene protons adjacent to the amide group |

| Tmob CH₂ (benzyl) | ~4.5-4.6 | 2H | Methylene protons linking Tmob to amide nitrogen |

| Tmob Aromatic Protons | ~6.5-6.7 | 2H | Aromatic protons of the trimethoxybenzyl ring |

| Tmob Methoxy (OMe) Protons | ~3.8-3.9 | 9H (3x3H) | Protons of the three methoxy groups |

| Gln Side Chain Amide NH | ~7.5-8.0 (variable) | 1H | Proton on the amide nitrogen after Tmob attachment |

| Fmoc NH | ~7.8-8.0 (variable) | 1H | Proton on the Fmoc carbamate nitrogen |

| COOH | ~12-13 (variable) | 1H | Proton of the carboxylic acid group |

Table 8.5.2: Key IR Absorption Bands (cm⁻¹) for this compound

| Functional Group | Expected Absorption (cm⁻¹) | Intensity | Significance |

| C=O (Carboxylic acid) | ~1700-1725 | Strong | Presence of the free acid group |

| C=O (Amide I band) | ~1640-1680 | Strong | Characteristic of the side chain amide |

| C=O (Fmoc carbonyl) | ~1700-1720 | Strong | Carbonyl of the carbamate protecting group |

| N-H (Fmoc carbamate) | ~3300-3400 | Medium | Stretch of the Fmoc protected amine |

| N-H (Amide) | ~3200-3400 | Medium | Stretch of the side chain amide |

| C-H (Aliphatic) | ~2850-3000 | Medium | CH, CH₂ groups |

| C-O (Methoxy) | ~1050-1250 | Strong | Characteristic of the trimethoxybenzyl group |

Q & A

Q. How should Fmoc-Gln(Tmob)-OH be handled and stored to ensure stability?

Methodological Answer: this compound should be stored as a powder at -20°C to prevent degradation, with strict avoidance of moisture exposure. For short-term use (≤1 week), aliquots dissolved in dimethylformamide (DMF) or dichloromethane (DCM) can be stored at -80°C . Always use anhydrous solvents and inert gas (e.g., nitrogen) purging during handling to minimize hydrolysis. Storage stability is critical for maintaining coupling efficiency in solid-phase peptide synthesis (SPPS) .

Table 1: Storage Recommendations

| Form | Temperature | Duration | Key Precautions |

|---|---|---|---|

| Powder | -20°C | 3 years | Desiccated, moisture-free |

| Solution | -80°C | 1 week | Anhydrous solvent, N₂ atmosphere |

Q. What is the role of the Tmob protecting group in this compound during peptide synthesis?

Methodological Answer: The Tmob (2,4,6-trimethoxybenzyl) group protects the glutamine side-chain amide during SPPS, preventing undesired side reactions such as intramolecular cyclization or racemization during activation. Unlike bulkier groups (e.g., Trt), Tmob offers a balance between steric protection and solubility in polar solvents like DMF. Post-synthesis, Tmob is selectively removed using strong acids (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane), ensuring minimal side-chain damage .

Q. Which solvents are optimal for dissolving this compound in SPPS?

Methodological Answer: this compound exhibits excellent solubility in DMF , DCM , and N-methyl-2-pyrrolidone (NMP) at concentrations up to 0.2 M. Pre-dissolving in DMF with 0.1% (v/v) acetic acid enhances coupling efficiency by minimizing aggregation. Avoid dimethyl sulfoxide (DMSO), which may prematurely cleave the Fmoc group under basic conditions .

Advanced Questions

Q. How does the Tmob protecting group influence side-chain reactivity and prevent undesired side reactions during peptide elongation?

Methodological Answer: Tmob’s electron-donating methoxy groups stabilize the benzyl moiety, reducing susceptibility to acidolysis during SPPS while allowing efficient cleavage under strong acidic conditions (≥95% TFA). Compared to Trt, Tmob minimizes steric hindrance, improving coupling rates in sterically demanding sequences. However, Tmob may require longer deprotection times (30–60 min vs. 15–30 min for Trt) to ensure complete removal. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is recommended to monitor deprotection efficiency and detect residual Tmob adducts .

Table 2: Tmob vs. Trt Protecting Groups

| Property | Tmob | Trt |

|---|---|---|

| Solubility in DMF | High | Moderate |

| Deprotection Conditions | 95% TFA, 2 h | 50% TFA, 1 h |

| Steric Hindrance | Low | High |

| Side Reaction Prevention | Moderate (prevents dehydration) | High (prevents cyclization) |

Q. What advanced analytical techniques (beyond HPLC) are recommended for characterizing this compound and its incorporated peptides?

Methodological Answer:

- LC-MS/MS : To confirm molecular weight and detect side products (e.g., incomplete deprotection or oxidation).

- Circular Dichroism (CD) : For assessing conformational changes in Tmob-protected peptides during synthesis.

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to verify side-chain integrity and monitor coupling efficiency.

- MALDI-TOF : For high-throughput mass verification of synthetic intermediates .

Q. How do different protecting groups (Tmob vs. Trt) impact the synthesis of glutamine-containing peptides in terms of coupling efficiency and global yield?

Methodological Answer: Tmob’s lower steric bulk allows faster coupling kinetics in challenging sequences (e.g., β-sheet regions), achieving ≥90% coupling efficiency with 2 equiv of reagent. In contrast, Trt’s bulk may reduce efficiency to 70–80%, necessitating double couplings. However, Trt offers superior protection against dehydration during carbon diimide activation. A hybrid approach—using Tmob for linear segments and Trt for aggregation-prone regions—optimizes yield and purity. Post-synthesis analysis via Edman degradation can validate side-chain integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。